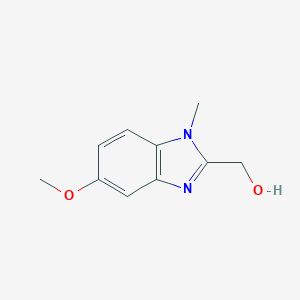![molecular formula C19H22N2O2 B368411 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941479-10-3](/img/structure/B368411.png)
2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is a chemical compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has various applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol is not fully understood. However, studies have suggested that it exerts its anti-cancer activity by inducing apoptosis in cancer cells. It has been found to activate the caspase pathway, which is involved in the initiation of apoptosis. Additionally, it has been suggested that this compound inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to exhibit antioxidant activity, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol in lab experiments is its potential use as an anti-cancer agent. It has been extensively studied for its anti-cancer activity and has shown promising results in vitro and in vivo. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant activity, which can be useful in various lab experiments. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The multi-step process involved in the synthesis of this compound can be time-consuming and expensive.
Future Directions
There are several future directions related to 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol. One of the future directions is to study its potential use as an anti-cancer agent in clinical trials. Additionally, further studies are needed to determine the mechanism of action of this compound and its potential use as an anti-inflammatory and antioxidant agent. Moreover, studies can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective. Finally, future studies can explore the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research. It has various applications in the field of biochemistry and pharmacology, including its potential use as an anti-cancer, anti-inflammatory, and antioxidant agent. The synthesis method of this compound is complex, and further studies are needed to optimize it. Future studies can explore the potential use of this compound in clinical trials and in combination with other anti-cancer agents to enhance its anti-cancer activity.
Synthesis Methods
The synthesis of 2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol involves a multi-step process. The initial step involves the reaction of 2-(2,3-dimethylphenoxy)ethylamine with 1,2-diaminobenzene in the presence of a solvent. This reaction results in the formation of 1-(2-(2,3-dimethylphenoxy)ethyl)-1H-benzimidazole. The next step involves the addition of ethanol to the reaction mixture, which leads to the formation of this compound. The final product is obtained by purification of the reaction mixture using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
2-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol has several applications in scientific research. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-5-9-18(15(14)2)23-13-11-21-17-8-4-3-7-16(17)20-19(21)10-12-22/h3-9,22H,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFFJPMPNOOUOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368377.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-furyl-N-({1-[3-(3-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368379.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![N-methyl-N-[(1-{[methyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide](/img/structure/B368387.png)
![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B368388.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)
![N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B368392.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)
![2-{1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl}propan-2-ol](/img/structure/B368397.png)